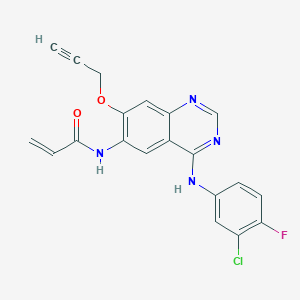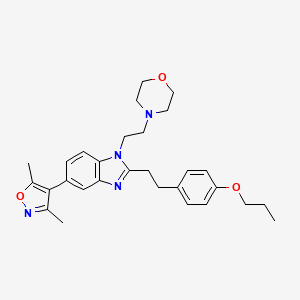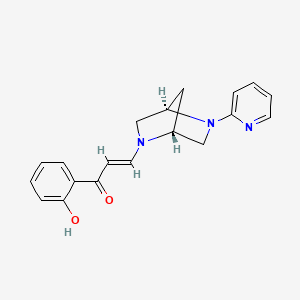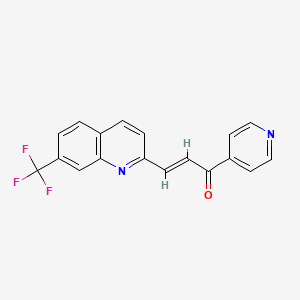
Pleurosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pleurosine is a catharanthuseus alkaloid, a type of bisindole alkaloid derived from the plant Catharanthus roseus . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pleurosine involves multiple steps, starting from simpler indole derivatives. The process typically includes the formation of the bisindole core through a series of condensation reactions, followed by functional group modifications to achieve the final structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry and biotechnological approaches may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Pleurosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the indole nitrogen atoms, can lead to the formation of novel this compound analogs with enhanced or modified activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized this compound analogs.
Scientific Research Applications
Pleurosine has a wide range of scientific research applications, including:
Chemistry: this compound serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: The compound is used to investigate the biological activities of bisindole alkaloids, including their interactions with cellular targets.
Industry: Although not widely used industrially, this compound’s unique structure and biological activities make it a valuable compound for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pleurosine involves its interaction with specific molecular targets, such as enzymes and receptors, within biological systems. The compound’s bisindole structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved in this compound’s action are still under investigation, but its potential to inhibit cancer cell growth has been demonstrated in several studies .
Comparison with Similar Compounds
Pleurosine is unique among bisindole alkaloids due to its specific structural features and biological activities. Similar compounds include:
Leurosine: Another bisindole alkaloid with anticancer properties.
Roseadine: Known for its antineoplastic activity.
Vindolicine: Exhibits similar biological activities to this compound but with distinct structural differences.
This compound stands out due to its specific interactions with molecular targets and its potential for developing new therapeutic agents.
Properties
CAS No. |
39608-80-5 |
|---|---|
Molecular Formula |
C46H56N4O10 |
Molecular Weight |
825.0 g/mol |
IUPAC Name |
methyl (10S,11R,12R,19R)-11-acetyloxy-4-[(13S,15S,16R,18S)-13-acetyloxy-18-ethyl-1-oxido-17-oxa-11-aza-1-azoniapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O10/c1-8-42-16-12-18-49-19-17-44(38(42)49)31-21-32(35(56-6)22-34(31)48(5)39(44)46(54,41(53)57-7)40(42)58-26(3)51)45(59-27(4)52)23-28-24-50(55,25-43(9-2)37(28)60-43)20-15-30-29-13-10-11-14-33(29)47-36(30)45/h10-14,16,21-22,28,37-40,47,54H,8-9,15,17-20,23-25H2,1-7H3/t28-,37+,38-,39?,40+,42+,43-,44?,45-,46-,50?/m0/s1 |
InChI Key |
ATTVIAQTRLLYAD-KMNYYTSSSA-N |
SMILES |
CC[C@]12CN3(CCc4c([C@](c5c(OC)cc(N(C)C6C78CCN9[C@H]8[C@@]([C@@H](OC(C)=O)[C@]6(O)C(OC)=O)(CC)C=CC9)c7c5)(OC(C)=O)C[C@@H]([C@H]1O2)C3)[nH]c%10c4cccc%10)=O |
Isomeric SMILES |
CC[C@]12C[N+]3(CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)OC(=O)C)NC1=CC=CC=C41)[O-] |
Canonical SMILES |
CCC12C[N+]3(CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)OC(=O)C)NC1=CC=CC=C41)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pleurosine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B610051.png)

![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)
![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)



![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)
![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)
![N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride](/img/structure/B610072.png)
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)
